molecular formula C29H31NO7 B157874 Hernandaline CAS No. 10210-99-8

Hernandaline

Cat. No. B157874
CAS RN: 10210-99-8
M. Wt: 505.6 g/mol
InChI Key: HLUNBGMOGGEWFX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hernandaline is a natural product that is found in various plants, including Hernandia nymphaeifolia, Hernandia ovigera, and Hernandia sonora. It belongs to a class of compounds known as lignans, which are known for their potential therapeutic properties. Hernandaline has been the subject of extensive research due to its diverse range of biological activities and potential applications in medicine.

Scientific Research Applications

Microbial Transformations

  • Hernandaline can be transformed into (+)-hernandalinol by Streptomyces punipalus, showcasing its potential in microbial biotransformation studies for producing novel compounds (Nabih et al., 1977).

Cytotoxic Constituents

  • Hernandaline is identified among the cytotoxic constituents in Hernandia nymphaeifolia, demonstrating significant cytotoxic activities against various cell lines, highlighting its potential in cancer research (Chen et al., 1996).

Vasorelaxing and Antioxidant Properties

  • Certain isolates of Hernandia nymphaeifolia, including hernandaline, show vasorelaxing and antioxidant activities. This suggests potential applications in cardiovascular and oxidative stress-related conditions (Chen et al., 2001).

Anti-Platelet Aggregation

  • Hernandaline, among other compounds isolated from Hernandia nymphaeifolia, demonstrates anti-platelet aggregation activity, suggesting its therapeutic potential in preventing blood clot formation (Chen et al., 2000).

RNA Polymerase I Inhibition

  • Hernandonine, a compound isolated from Hernandia nymphaeifolia related to hernandaline, inhibits RNA polymerase I activity, indicating a role in inhibiting ribosomal RNA synthesis and potential as a cancer treatment agent (Yen-Ting Chen et al., 2019).

properties

CAS RN

10210-99-8

Product Name

Hernandaline

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

IUPAC Name

2-[[(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C29H31NO7/c1-30-8-7-16-10-26(35-5)29(36-6)28-19-13-23(33-3)25(11-17(19)9-20(30)27(16)28)37-21-14-24(34-4)22(32-2)12-18(21)15-31/h10-15,20H,7-9H2,1-6H3/t20-/m0/s1

InChI Key

HLUNBGMOGGEWFX-FQEVSTJZSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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